N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a complex organic compound with a unique structure that combines bromine, sulfonyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 3-bromophenylamine with methylsulfonyl chloride to form an intermediate. This intermediate is then reacted with 4-phenoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)quinoline-4-carboxamide
- (2S)-2-{N-[(3-bromophenyl)methyl]-2-[N-(4-phenoxyphenyl)benzenesulfonamido]acetamido}-3-phenyl-N-propylpropanamide
Uniqueness
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-29(26,27)24(15-21(25)23-17-7-5-6-16(22)14-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQUYECOXSPKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360367 | |
Record name | STK011300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-95-6 | |
Record name | STK011300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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